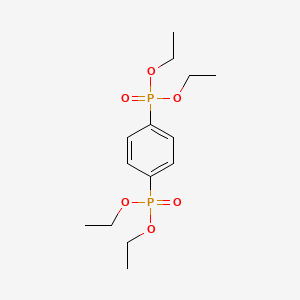

1,4-Bis(diethoxyphosphoryl)benzene

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus compounds, which feature carbon-phosphorus bonds, are integral to numerous areas of chemistry and biology. mdpi.com The phosphorus atom in these compounds can exist in various oxidation states and coordination environments, leading to a wide range of chemical and physical properties. mdpi.com Organophosphorus compounds are fundamental to many reactions, serving as catalysts, ligands for metal complexes, and key intermediates in the synthesis of complex organic molecules. mdpi.com The formation of a phosphorus-oxygen double bond (P=O) is often a strong driving force for reactions involving organophosphorus reagents.

Significance of Para-Substituted Benzene (B151609) Diphosphonates in Chemical Synthesis

The substitution pattern on a benzene ring significantly influences the molecule's properties and reactivity. In the case of benzene diphosphonates, the para-substitution, where the two phosphonate (B1237965) groups are positioned directly opposite each other on the benzene ring, leads to a linear and rigid molecular geometry. researchgate.netmasterorganicchemistry.com This linearity is particularly advantageous in the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The phosphonate groups can act as effective bridging ligands, connecting metal centers to form well-defined, porous materials with potential applications in gas storage, catalysis, and separation. researchgate.netwikipedia.org The predictable geometry of para-substituted building blocks allows for a high degree of control over the final architecture of these materials.

Overview of Key Research Domains for 1,4-Bis(diethoxyphosphoryl)benzene and its Analogues

Research involving this compound and its analogues primarily falls into three main domains:

Materials Science: The compound and its corresponding phosphonic acid are extensively used as organic linkers in the synthesis of MOFs and coordination polymers. The resulting materials exhibit properties such as high thermal stability, porosity, and catalytic activity. researchgate.netresearchgate.netnih.gov

Organic Synthesis: As a stabilized phosphonate, this compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netwikipedia.orgalfa-chemistry.com

Coordination Chemistry: The phosphonate groups in this compound and its derivatives can coordinate to a variety of metal ions, forming discrete coordination complexes or extended polymeric structures. The study of these complexes provides insights into metal-ligand interactions and can lead to the development of new catalysts and functional materials. researchgate.netmdpi.comresearchgate.net

Compound Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | tetraethyl (p-phenylene)bis(phosphonate) |

| Synonyms | Tetraethyl 1,4-phenylenebisphosphonate |

| CAS Number | 21267-14-1 |

| Molecular Formula | C14H24O6P2 |

| Molecular Weight | 350.28 g/mol |

| InChI Key | KNUANRUJDWJWGY-UHFFFAOYSA-N |

Data sourced from PubChem. researchgate.net

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,4-dibromobenzene (B42075) with an excess of triethyl phosphite (B83602) in the presence of a nickel(II) chloride catalyst at elevated temperatures. researchgate.net The reaction proceeds via a nucleophilic attack of the phosphite on the aryl halide, followed by the elimination of an ethyl halide to form the phosphonate ester.

Table 2: Synthesis of this compound via Michaelis-Arbuzov Reaction

| Reactants | Catalyst | Conditions | Product |

|---|

This synthetic route provides a direct method to access the target compound, which can then be used in further synthetic applications. researchgate.net

Detailed Research Findings

The utility of this compound and its derivatives is evident in various research studies. In the field of materials science, the corresponding diphosphonic acid, 1,4-phenylenebis(phosphonic acid), is a key building block for creating robust MOFs. These materials often exhibit high proton conductivity, making them promising candidates for applications in proton-exchange membrane fuel cells. researchgate.netresearchgate.net The rigid para-substituted linker helps in the formation of well-defined channels within the framework, which are crucial for ion transport. nih.govresearchgate.net

In organic synthesis, the application of this compound in the Horner-Wadsworth-Emmons reaction allows for the one-pot synthesis of 1,4-bis-styrylbenzenes. researchgate.net This is achieved by first performing a Heck coupling with a substituted styrene, followed by an in-situ HWE reaction with an aldehyde. This one-pot procedure offers an efficient route to these conjugated molecules, which are of interest for their photophysical properties. researchgate.net

The coordination chemistry of para-phenylene diphosphonates has been explored with various metal ions, including lanthanides. These studies have revealed the formation of diverse coordination polymers with layered or three-dimensional open-framework structures. nih.govresearchgate.net The nature of the metal ion and the reaction conditions can be tuned to control the final architecture and properties of the resulting materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(diethoxyphosphoryl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUANRUJDWJWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175516 | |

| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21267-14-1 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21267-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021267141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PH4SV78AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Structural Elucidation of 1,4 Bis Diethoxyphosphoryl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of 1,4-Bis(diethoxyphosphoryl)benzene in solution. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, a detailed map of the atomic connectivity and chemical environment can be constructed.

Comprehensive ¹H, ¹³C, and ³¹P NMR Spectral Assignments for Structural Confirmation

The structural symmetry of this compound simplifies its NMR spectra, yet detailed analysis including coupling constants is crucial for unambiguous assignment.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethoxy groups, and the terminal methyl protons. The aromatic protons, due to the para-substitution pattern, would appear as a complex multiplet or a characteristic AA'BB' system, influenced by coupling to both neighboring protons and the phosphorus atoms. The methylene protons (-OCH₂-) are expected to show a quartet due to coupling with the adjacent methyl protons and an additional coupling to the phosphorus atom, resulting in a doublet of quartets. The methyl protons (-CH₃) typically appear as a triplet.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Due to symmetry, only a few signals are expected for the carbon atoms. The benzene (B151609) ring will show signals for the carbon atom directly bonded to phosphorus and the other aromatic carbons. The ethoxy groups will display two signals: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃). The carbons directly attached to the phosphorus atom and those in close proximity will exhibit C-P coupling.

³¹P NMR: The phosphorus-31 NMR spectrum is a direct and sensitive probe for the phosphorus environment. For this compound, a single resonance is expected in the proton-decoupled spectrum, confirming the chemical equivalence of the two phosphorus atoms. The chemical shift is characteristic of aryl phosphonates.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.8 | Multiplet | Aromatic (Ar-H) | |

| ¹H | ~4.1 | Doublet of Quartets | ³JHH ≈ 7, ³JPH ≈ 8 | Methylene (-OCH₂CH₃) |

| ¹H | ~1.3 | Triplet | ³JHH ≈ 7 | Methyl (-OCH₂CH₃) |

| ¹³C | ~135 | Multiplet | Aromatic (C-P) | |

| ¹³C | ~132 | Multiplet | Aromatic (C-H) | |

| ¹³C | ~62 | Doublet | ²JPC ≈ 5 | Methylene (-OCH₂CH₃) |

| ¹³C | ~16 | Doublet | ³JPC ≈ 6 | Methyl (-OCH₂CH₃) |

| ³¹P | ~15-20 | Singlet | -P(O)(OEt)₂ |

Investigation of Long-Range Phosphorus-Phosphorus Coupling Phenomena

A fascinating aspect of molecules containing multiple phosphorus atoms is the potential for long-range spin-spin coupling, transmitted through the molecular framework. In systems analogous to this compound, significant coupling has been observed between phosphorus atoms separated by six or more bonds. For example, in certain bis[(4R,6R)-4,6-dimethyl-1,3,2-dioxaphosphorinan-2-yloxy]alkanes, a substantial coupling was detected between phosphorus atoms that were six bonds apart. researchgate.net This phenomenon, where the coupling information is relayed through the sigma and pi bonds of the intervening structure, provides valuable insight into the conformation and electronic properties of the molecule. The rigid aromatic ring in this compound could facilitate such long-range P-P coupling, which would be observable as a complex splitting pattern in a high-resolution ³¹P NMR spectrum.

Application of Advanced NMR Techniques for Stereoisomeric Analysis (e.g., for dihydroxymethyl derivatives)

The introduction of stereocenters, for instance by the reduction of the phosphoryl groups to create dihydroxymethyl derivatives, necessitates the use of advanced NMR techniques for stereoisomeric analysis. The resulting derivatives can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S).

To distinguish between these stereoisomers, chiral solvating agents (CSAs) can be added to the NMR sample. These agents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, particularly in ³¹P NMR. nih.gov This allows for the determination of enantiomeric excess.

Furthermore, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached (¹JCH) and long-range (²⁻³JCH) carbon atoms, respectively. For complex stereochemical assignments, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, helping to define the relative configuration of the stereocenters.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is dominated by absorptions corresponding to the vibrations of the phosphoryl (P=O), phosphate-ether (P-O-C), and aromatic groups.

The most prominent and characteristic band is the strong absorption due to the P=O stretching vibration, which is expected in the region of 1250-1200 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the aromatic ring. The P-O-C stretching vibrations typically give rise to strong bands in the 1050-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ range. The para-substitution pattern can also be inferred from the pattern of C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2980 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | P=O Stretch | Phosphoryl |

| ~1160 | Medium | C-O Stretch | Alkoxy |

| ~1030 | Strong | P-O-C Stretch | Phosphate-Ether |

| ~830 | Strong | C-H Out-of-plane Bend | p-disubstituted benzene |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) corresponding to its molecular weight (350.28 g/mol ).

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for organophosphorus esters include the cleavage of the P-O and O-C bonds of the ethoxy groups and the robust P-C bond. The NIST Mass Spectrometry Data Center reports prominent peaks at m/z 238, 221, and 277 for this compound. nih.gov

A plausible fragmentation pathway could involve the loss of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) molecules (C₂H₄) via McLafferty-type rearrangements from the ethoxy groups. Cleavage of the P-C bond would lead to fragments corresponding to the diethoxyphosphoryl cation and the substituted phenyl cation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Elemental Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the theoretical monoisotopic mass is calculated based on its elemental formula, C₁₄H₂₄O₆P₂. This calculated value is then compared against the experimentally determined mass from an HRMS instrument.

The exceptional precision of HRMS allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental makeup. The confirmation of the molecular mass to several decimal places provides definitive evidence for the structure and purity of the synthesized compound. The monoisotopic mass of this compound is calculated to be 350.10481248 Da. tainstruments.com The close correlation between the measured and theoretical exact mass is a cornerstone in the structural verification of the target molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₄O₆P₂ |

| Theoretical Monoisotopic Mass | 350.10481248 Da tainstruments.com |

| Nominal Mass | 350 g/mol |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment in Polymer Systems

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials and the effectiveness of additives like flame retardants. tainstruments.com Organophosphorus compounds, including aromatic phosphonates such as this compound, are incorporated into polymer matrices to enhance their fire resistance. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing key data on decomposition temperatures and char formation. mdpi.com

When added to polymers like polycarbonate (PC) or poly(ethylene terephthalate) (PET), these phosphonates can alter the degradation pathway. tainstruments.comkit.edu Often, the flame retardant will lower the initial decomposition temperature of the polymer, promoting the formation of a stable char layer on the material's surface. tainstruments.com This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds into the gas phase, which is a key mechanism of flame retardancy. kit.edunih.gov The effectiveness of a flame retardant is therefore often assessed by the increase in the percentage of char residue at high temperatures (e.g., 700 °C) compared to the virgin polymer. nih.gov

Table 2: Illustrative TGA Data for Polycarbonate with a Phosphonate (B1237965) Additive

| Material | Onset of Decomposition (Tonset) (°C) | Temperature at Max Loss Rate (Tmax) (°C) | Char Yield at 700°C (%) |

| Neat Polycarbonate (PC) | ~485 | ~510 | < 5 |

| PC + 10 wt% Phosphonate | ~460 | ~490 | > 20 |

Note: This table presents typical data illustrating the effect of organophosphorus flame retardants on polycarbonate. Actual values can vary based on the specific phosphonate and experimental conditions. tainstruments.comresearchgate.net

X-ray Crystallography

Single Crystal X-ray Diffraction Studies for Precise Solid-State Structural Elucidation of Related Phosphonate Derivatives

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. sci-hub.senih.gov This technique provides detailed information on bond lengths, bond angles, and crystallographic symmetry, offering unparalleled insight into the molecule's solid-state conformation. While obtaining a single crystal of this compound suitable for analysis can be challenging, the study of closely related phosphonate derivatives provides invaluable structural information applicable to this class of compounds.

For instance, structural analysis of derivatives like diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate reveals key geometric parameters. researchgate.net In such structures, the phosphorus atom typically exhibits a tetrahedral geometry. researchgate.net The crystallographic data, including the unit cell dimensions (a, b, c), cell angles (α, β, γ), space group, and the number of molecules in the unit cell (Z), precisely define the packing of molecules in the crystal lattice. This information is fundamental for understanding intermolecular interactions and structure-property relationships. The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for such small-molecule crystal structures. cam.ac.ukcam.ac.uk

Table 3: Representative Crystallographic Data for a Phosphonate Derivative

| Parameter | Value |

| Compound Name | Diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol (B129727) monosolvate researchgate.net |

| Chemical Formula | C₁₇H₂₁N₂O₆P·CH₃OH researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2356 (6) |

| b (Å) | 17.5147 (9) |

| c (Å) | 10.9994 (6) |

| α (°) | 90 |

| β (°) | 101.465 (2) |

| γ (°) | 90 |

| Volume (ų) | 2121.2 (2) |

| Z | 4 |

Note: This data is for a related phosphonate derivative to illustrate the type of information obtained from single crystal X-ray diffraction studies. Data retrieved from a 2010 study on diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate. researchgate.net

Computational and Theoretical Studies on 1,4 Bis Diethoxyphosphoryl Benzene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, and its application to 1,4-bis(diethoxyphosphoryl)benzene and related structures has yielded significant insights into their behavior.

Examination of Electronic Structures, Including Frontier Molecular Orbitals (HOMO/LUMO analysis)

DFT calculations are instrumental in elucidating the electronic properties of molecules by analyzing their frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govchalcogen.ro

For benzene (B151609) derivatives, the introduction of substituent groups significantly modulates the frontier molecular orbitals of the parent benzene ring. researchgate.net In the case of this compound, the phosphonate (B1237965) groups act as electron-withdrawing substituents, influencing the electron density distribution across the aromatic system.

Studies on similar systems, such as benzo and anthraquinodimethane derivatives, have utilized DFT/B3LYP methods with a 6-31G(d,p) basis set to investigate their electronic structures. researchgate.net The analysis of HOMO and LUMO provides information on the molecule's potential as an electron donor or acceptor. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govnih.gov This principle is applied to understand the reactivity of various organic molecules. nih.govnih.gov

The following table summarizes key quantum chemical descriptors that can be derived from HOMO-LUMO analysis:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table is based on concepts described in references chalcogen.roresearchgate.net.

Analysis of Reaction Pathways and Energetics (e.g., SRN1 mechanisms, radical intermediates)

DFT calculations are also employed to explore the mechanisms and energy landscapes of chemical reactions involving phosphonate-substituted aromatic compounds. This includes the investigation of reaction pathways such as the SRN1 (substitution nucleophilic radical) mechanism, which involves radical intermediates.

The phosphonation of benzene and its derivatives can proceed through various mechanisms, including those involving phosphonyl radicals. researchgate.net Electrochemical methods can generate these radicals, which then react with arenes. researchgate.net DFT can be used to model the stability of these radical intermediates and the transition states involved in the reaction, providing a quantitative understanding of the reaction's feasibility and kinetics.

The study of organophosphorus-substituted acenes, which are structurally related to this compound, often involves reactions where understanding the electronic character of the phosphorus groups is key. mdpi.com DFT calculations can elucidate how these substituents influence the reactivity of the aromatic system towards different chemical transformations. mdpi.com

Conformational Analysis of Phosphonate-Substituted Benzene Derivatives

The three-dimensional structure, or conformation, of a molecule plays a critical role in determining its physical and chemical properties. DFT calculations are a valuable tool for performing conformational analysis, identifying stable conformers, and determining their relative energies. researchgate.net

For substituted benzenes, the orientation of the substituent groups relative to the benzene ring can significantly impact the molecule's properties. rsc.org Combined molecular mechanics and DFT methods have been successfully used to determine the conformations of various substituted benzenes. rsc.org For example, in ethyl benzene, two conformers (with the methyl group planar and perpendicular to the ring) are equally populated. rsc.org In contrast, for other substituted benzenes, a specific conformation may be strongly preferred. rsc.org

In the context of this compound, conformational analysis would focus on the rotational freedom around the P-C and C-O bonds of the diethoxyphosphoryl groups. DFT can predict the most stable arrangement of these groups, which is crucial for understanding its packing in the solid state and its interactions in solution.

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for predicting molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)

Ab initio methods are particularly powerful for calculating spectroscopic parameters, such as NMR chemical shifts and spin-spin coupling constants. nih.govosu.edu These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of molecular structure and bonding. nih.govpsu.edu

The calculation of NMR parameters requires accounting for various factors, including the Fermi contact interaction, which is often the dominant contributor to spin-spin coupling. osu.edu To achieve high accuracy, the effects of molecular geometry, vibrations, and intermolecular interactions may also need to be considered. psu.edu While direct ab initio calculations for a molecule as large as this compound can be computationally demanding, they are feasible and provide valuable data for structural elucidation.

Thermodynamic Predictions for Reversible Polymerization Processes (e.g., Retro-Diels-Alder temperatures)

Ab initio quantum chemical calculations can be used to predict the thermodynamics of chemical reactions, including reversible polymerization processes. A notable example is the Diels-Alder reaction and its reverse, the retro-Diels-Alder (rDA) reaction, which is often thermally induced. rsc.orgnih.gov

In the context of polymers containing phosphonate groups, ab initio methods have been used to predict the temperatures at which the rDA reaction occurs. anu.edu.au For instance, in a study involving a difunctional dienophile, 1,4-phenylenebis(methylene) bis((diethoxyphosphoryl)methanedithioformate), theoretical calculations of equilibrium constants at various temperatures were performed. anu.edu.au These calculations predicted that at approximately 220°C, 60% of the polymer would undergo debonding, a result that showed good agreement with experimental findings (219°C). anu.edu.au The rDA reaction is of significant interest for developing self-healing and recyclable polymers. mdpi.com The stability of the Diels-Alder adduct and the temperature required for the retro reaction can be influenced by the nature of the diene and dienophile. mdpi.compsu.edu

Semiempirical Calculations and Molecular Modeling for Large-Scale Systems

While comprehensive computational studies specifically targeting isolated this compound molecules are not extensively documented in publicly available literature, the principles of semiempirical calculations and molecular modeling are routinely applied to understand the behavior of large-scale systems containing analogous organophosphorus compounds. These methods are indispensable for investigating phenomena such as self-assembly, interfacial interactions, and the conformational dynamics of large ensembles of molecules, where more computationally expensive ab initio or density functional theory (DFT) methods become prohibitive.

Semiempirical quantum methods, such as AM1, PM3, and MNDO, offer a computationally efficient compromise between classical force fields and higher-level quantum calculations. uni-muenchen.dewikipedia.org These methods are rooted in the Hartree-Fock formalism but employ significant approximations, such as the neglect of diatomic differential overlap (NDDO), and incorporate parameters derived from experimental data to streamline calculations. uni-muenchen.dedtic.mil This parameterization allows for the rapid calculation of electronic properties and heats of formation for large molecules and systems. dtic.mil For a molecule like this compound, these methods could be used to quickly estimate molecular geometries, charge distributions, and dipole moments, providing foundational data for parameterizing molecular mechanics force fields.

Molecular modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for studying the collective behavior and time-dependent properties of large systems. In the context of this compound, MD simulations could elucidate the structure and dynamics of self-assembled monolayers (SAMs) on various substrates. Research on analogous organophosphorus compounds, such as alkylphosphonic acids and various phosphonates, provides a clear blueprint for how such studies would be conducted.

These simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. For organophosphorus compounds, specialized or general force fields like TraPPE (Transferable Potentials for Phase Equilibria) have been used successfully to predict physical properties. bohrium.comnjit.edu For instance, MD simulations have been employed to study the surface tension and viscosity of compounds like dimethyl methylphosphonate (B1257008) (DMMP) and diisopropyl methylphosphonate (DIMP), which serve as surrogates for more toxic agents. bohrium.comresearchgate.net Such studies validate the force fields and provide data crucial for understanding how these materials behave in bulk and at interfaces. bohrium.com

A significant area of research where molecular modeling is applied to similar systems is the formation of phosphonate-based SAMs on metal oxide surfaces, which is relevant for applications in electronics, sensors, and corrosion inhibition. nih.govsci-hub.senih.gov MD simulations can model the molecule-by-molecule deposition process, revealing how solvent molecules influence the ordering and packing of the monolayer. acs.org For a bifunctional molecule like this compound, simulations could explore how the molecules orient on a surface and how they might bridge between layers or particles in a composite material.

Computational studies on phosphonate monolayers on aluminum oxide, for example, have shown that the preferred binding mode (monodentate, bidentate, or tridentate) is highly dependent on surface structure and hydration levels. nih.gov Similarly, reactive force fields like ReaxFF have been used to study the binding and even fragmentation of DMMP on silica (B1680970) surfaces, identifying different interaction mechanisms from weaker van der Waals and hydrogen bonds to stronger covalent bonds with surface defects. acs.org

The table below illustrates the type of data that can be generated from molecular dynamics simulations for organophosphorus compounds, based on published research for related molecules.

| Property Studied | System/Compound Example | Computational Method | Key Finding |

| Surface Tension | Dimethyl methylphosphonate (DMMP) | MD with TraPPE Force Field | Excellent agreement between simulated and experimental surface tension over a range of temperatures. bohrium.com |

| Monolayer Formation | Octadecylphosphonic acid (ODPA) on Al₂O₃ | Molecular Dynamics | Solvent choice (e.g., 2-propanol vs. hexane) significantly impacts the ordering and kinetics of SAM formation. acs.org |

| Surface Binding Energy | DMMP on amorphous silica | MD with ReaxFF | Binding energy was calculated to be -4.7 kcal/mol, with interactions ranging from hydrogen bonding to covalent bonding at defect sites. acs.org |

| Monolayer Structure | Alkylphosphonic acids on AlOₓ | DFT & MD | Phosphonates bind more strongly than carboxylates; binding mode (mono-, bi-, tridentate) depends on surface conditions. nih.gov |

These examples underscore the capability of semiempirical and molecular modeling techniques to provide detailed, atomistic insights into the behavior of large-scale systems involving organophosphorus compounds like this compound. Such simulations are critical for the rational design of new materials and for understanding the fundamental processes that govern their assembly and function.

Future Research Directions and Emerging Paradigms in 1,4 Bis Diethoxyphosphoryl Benzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 1,4-Bis(diethoxyphosphoryl)benzene often involves the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus bonds. rsc.org A typical procedure involves the reaction of 1,4-dihalobenzene with an excess of triethyl phosphite (B83602), often at elevated temperatures and sometimes in the presence of a nickel catalyst. While effective, this approach can present challenges related to high reaction temperatures, the use of excess reagents, and the generation of byproducts, necessitating purification by methods such as column chromatography.

Future research is anticipated to focus on the development of more sustainable and efficient synthetic methodologies. This aligns with the broader "green chemistry" initiative, which seeks to minimize or eliminate the use and generation of hazardous substances. nih.gov Key areas of exploration will likely include:

Catalyst Development: While nickel catalysts have been employed, there is a significant opportunity to explore other transition metal catalysts (e.g., palladium, copper) that could offer higher efficiency, lower catalyst loading, and milder reaction conditions. organic-chemistry.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates and improve yields in the synthesis of other phosphonates. aaaai.org Their application to the synthesis of this compound could lead to shorter reaction times and reduced energy consumption.

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids) can significantly reduce the environmental impact of the synthesis. aaaai.org

One-Pot Reactions: Designing one-pot, multi-component reactions could streamline the synthesis process, improve atom economy, and reduce waste generation. researchgate.net

Table 1: Comparison of Synthetic Routes for Aryl Phosphonates

| Method | Catalyst/Reagent | Conditions | Advantages | Challenges |

| Michaelis-Arbuzov | NiCl₂ / Triethyl phosphite | High temperature | Established method | Harsh conditions, byproducts |

| Hirao Reaction | Palladium catalyst | Varies | Good for C-P bond formation | Catalyst cost, ligand sensitivity |

| Ultrasound-Assisted | - | Varies | Faster reactions, energy efficient | Specialized equipment |

| Microwave-Promoted | - | Varies | Rapid heating, improved yields | Potential for localized overheating |

| Solvent-Free | - | Varies | Reduced waste, simplified workup | Reactant mobility issues |

Exploration of Undiscovered Reactivity and Potential Catalytic Roles

The reactivity of the diethoxyphosphoryl groups in this compound remains a largely unexplored frontier. While the P=O bond is known for its coordination capabilities, the full extent of its reactivity and potential catalytic applications are yet to be systematically investigated. Future research in this area could uncover novel transformations and applications.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The phosphoryl oxygen atoms are excellent ligands for a variety of metal ions. This suggests that this compound could serve as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The rigid phenylene spacer would provide structural integrity, while the phosphoryl groups would act as coordinating sites. Such MOFs could exhibit interesting properties for gas storage, separation, or catalysis.

Catalysis: While phosphine (B1218219) ligands are more common in catalysis, the phosphoryl groups of this compound could potentially act as Lewis basic sites to activate substrates or as spectator ligands that modulate the electronic properties of a catalytic metal center. Investigating its role in reactions such as carbon-carbon bond formation or oxidation could reveal unexpected catalytic activity.

Derivatization and Functionalization: The ester groups of the phosphonate (B1237965) moieties are susceptible to hydrolysis to the corresponding bis(phosphonic acid). This transformation opens up a wide range of possibilities for further functionalization, such as the formation of salts, esters with different alkyl or aryl groups, or the attachment of other functional molecules. The resulting derivatives could have tailored solubility, reactivity, and material properties.

Integration into Multifunctional and Responsive Advanced Materials Systems

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into advanced materials. The presence of phosphorus imparts inherent flame retardancy, a property of significant industrial importance. nih.govmdpi.comresearchgate.netmdpi.com Furthermore, the potential for this molecule to be integrated into polymeric systems opens up avenues for creating multifunctional and responsive materials.

Flame Retardant Polymers: The incorporation of this compound as a monomer or an additive in polymers such as polyesters, polyamides, or epoxy resins could significantly enhance their fire resistance. mdpi.commdpi.com The mechanism of flame retardancy is believed to involve both condensed-phase (char formation) and gas-phase (radical scavenging) actions of the phosphorus-containing species generated during combustion. nih.gov Future research should focus on quantifying the flame retardant efficiency and understanding the detailed mechanism in different polymer matrices.

Responsive Materials: The phosphonate groups can be designed to respond to external stimuli such as pH or the presence of specific ions. drugbank.com For example, hydrolysis of the ester groups to phosphonic acids would create a pH-responsive material. manchesterorganics.com This could be exploited in the design of "smart" materials for applications in drug delivery, sensors, or controlled release systems.

High-Performance Polymers: The rigid aromatic core of this compound can contribute to the thermal and mechanical stability of polymers. physicsjournal.netnih.gov Its incorporation into polymer backbones could lead to the development of new high-performance materials with enhanced properties for demanding applications in aerospace, electronics, and automotive industries.

Table 2: Potential Applications in Advanced Materials

| Material Type | Functionality | Potential Application | Key Feature of this compound |

| Flame Retardant Polymers | Fire safety | Electronics, construction, transportation | Phosphorus content, char formation |

| Responsive Hydrogels | Stimuli-responsive | Drug delivery, sensors | pH-sensitive phosphonic acid groups (after hydrolysis) |

| High-Performance Polymers | Thermal and mechanical stability | Aerospace, automotive | Rigid aromatic core |

| Metal-Organic Frameworks | Porosity, catalysis | Gas storage, separation | Coordinating phosphoryl groups |

Advanced Theoretical Modeling for Predictive Design and Materials Innovation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules and materials, thereby guiding experimental efforts. researchgate.netresearchgate.net Advanced theoretical modeling of this compound can provide valuable insights into its electronic structure, reactivity, and potential for materials applications.

Electronic Structure and Properties: DFT calculations can elucidate the electronic properties of this compound, including its HOMO-LUMO gap, charge distribution, and electrostatic potential. This information is crucial for understanding its reactivity and predicting its behavior in different chemical environments.

Conformational Analysis: The rotational barriers around the P-C and C-O bonds can be calculated to understand the conformational flexibility of the molecule. This is important for predicting its packing in the solid state and its interactions with other molecules.

Reactivity and Mechanistic Studies: Theoretical modeling can be used to investigate the mechanisms of reactions involving this compound, such as its hydrolysis or its role in catalysis. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Materials Design: By simulating the interaction of this compound with polymer chains or metal centers, it is possible to predict the properties of the resulting materials. This predictive capability can accelerate the discovery and development of new materials with tailored functionalities. For example, modeling the binding energy and geometry of this molecule within a polymer matrix can provide insights into the mechanical and thermal properties of the composite material.

Table 3: Key Parameters from Theoretical Modeling

| Parameter | Significance | Information Gained |

| HOMO-LUMO Gap | Electronic excitability | Reactivity, optical and electronic properties |

| Electrostatic Potential | Intermolecular interactions | Coordination behavior, self-assembly |

| Rotational Barriers | Conformational flexibility | Molecular packing, steric effects |

| Reaction Energy Profiles | Mechanistic pathways | Feasibility and kinetics of reactions |

Q & A

Basic Research Questions

Q. How can researchers synthesize 1,4-Bis(diethoxyphosphoryl)benzene and characterize its stereoisomers?

- The compound is synthesized via the reaction of terephthalaldehyde with diethyl phosphite, yielding two diastereomers due to two asymmetric carbon atoms. Diastereomers can be characterized using NMR spectroscopy, where distinct splitting patterns in P and H NMR spectra arise from differing spatial arrangements. For example, diastereotopic protons or phosphorus environments generate non-equivalent signals, enabling identification .

Q. What precautions are critical for safe handling and storage of this compound?

- Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation and skin contact. Store in a cool, dry place away from oxidizing agents and heat sources (>110°C). Decomposition products include phosphorous oxides, necessitating proper ventilation .

Q. How is NMR spectroscopy employed to resolve stereoisomers of this compound?

- H and P NMR are primary tools. Diastereomers exhibit distinct coupling constants (e.g., ) and chemical shifts due to differing electronic environments. For instance, the axial vs. equatorial orientation of phosphonate groups alters magnetic equivalence, producing split signals in P NMR .

Q. What role does this compound play in synthesizing macrocyclic structures?

- The α-hydroxyphosphonate groups act as chelating sites, enabling coordination with metal ions or supramolecular guests (e.g., amino acids). This property facilitates its use as a synthon for macrocyclic chemoreceptors, which are studied for ion sensing or catalysis .

Q. What conditions destabilize this compound, and how can degradation be monitored?

- Prolonged exposure to light, heat (>110°C), or strong bases can degrade the compound. Stability is assessed via thermogravimetric analysis (TGA) and HPLC to track decomposition products like diethyl phosphate derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, CoMFA) optimize this compound as a kinase inhibitor?

- 3D-QSAR models compare molecular fields (steric, electrostatic) of stereoisomers to predict binding affinity with targets like 3-phosphoglycerate kinase (3-PGK). CoMSIA further refines predictions by incorporating hydrophobic and hydrogen-bonding parameters. Docking simulations validate interactions with catalytic residues .

Q. What biocatalytic strategies determine the stereomeric composition of this compound?

- Enzymatic resolution using lipases or esterases can enantioselectively hydrolyze diastereomeric esters (e.g., mandelate derivatives). The unreacted enantiomers are isolated via column chromatography, and their absolute configurations are confirmed by X-ray crystallography or circular dichroism (CD) .

Q. How does stereochemistry influence the inhibitory potency of this compound against 3-PGK?

- Enzymatic assays (e.g., UV-Vis kinetics) measure values for each diastereomer. Molecular dynamics simulations reveal that the (R,R)-configuration maximizes hydrogen bonding with the kinase’s active site, reducing substrate turnover by >50% compared to (S,S) .

Q. What analytical techniques elucidate photochemical reaction mechanisms involving this compound?

- Steady-state photolysis (254 nm) in acetonitrile generates radicals via S-O bond cleavage. Reaction intermediates are trapped using spin traps (e.g., TEMPO) and analyzed via EPR. Quantification of byproducts (e.g., sulfonic acids) uses HPLC-UV and GC-MS .

Q. How are nonlinear optical properties (e.g., hyperpolarizability) calculated for this compound?

- Density functional theory (DFT) at the B3LYP/6-31G** level computes electronic dipole moments and polarizabilities. Second-harmonic generation (SHG) experiments validate hyperpolarizability (β) values, which are critical for designing optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.